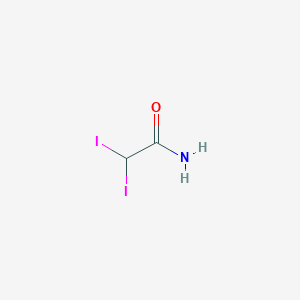

Diiodoacetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-diiodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3I2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDNDAZSTPQDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617919 | |

| Record name | 2,2-Diiodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-23-0 | |

| Record name | 2,2-Diiodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diiodoacetamide: A Technical Guide to Unraveling Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of proteomics and drug development, understanding the three-dimensional structure of proteins and their functional dynamics is paramount. Chemical probes serve as indispensable tools in this endeavor, allowing for the targeted modification and analysis of protein architecture and activity. Among these, diiodoacetamide (IAA) has established itself as a cornerstone reagent for the alkylation of cysteine residues.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and diverse applications of this compound in protein research.

This compound is a potent, irreversible alkylating agent that primarily targets the thiol (-SH) group of cysteine residues, forming a stable thioether bond.[1][2][4] This covalent modification, known as carbamidomethylation, effectively prevents the formation and reformation of disulfide bonds, which can alter a protein's natural conformation and interfere with downstream analytical techniques.[1][2] Its utility extends from preparing samples for mass spectrometry and peptide mapping to inhibiting cysteine-dependent enzymes and probing active site architecture.[2][4]

Core Principles of this compound Chemistry

Mechanism of Action:

This compound's reactivity stems from the electrophilic nature of the carbon atom bonded to the iodine atom. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophilic thiolate anion (-S⁻) of a deprotonated cysteine residue attacks the electrophilic methylene carbon of this compound. This results in the displacement of the iodide ion and the formation of a stable S-carboxyamidomethylcysteine derivative.[5]

Specificity and Side Reactions:

While this compound exhibits a strong preference for cysteine residues, its specificity is not absolute. Under certain conditions, particularly at higher pH and prolonged incubation times, it can react with other nucleophilic amino acid side chains.[6][7][8] Researchers should be aware of these potential off-target modifications:

-

Methionine: The thioether side chain of methionine can be alkylated.[9][10]

-

Histidine: The imidazole ring of histidine can be a target for alkylation.[4][6]

-

Aspartate and Glutamate: The carboxyl groups can be modified.[8][11]

-

Tyrosine: The hydroxyl group of tyrosine is a potential reaction site.[8][12]

-

N-terminal α-amino group: The free amino group at the protein's N-terminus is also susceptible to alkylation.[8][12][13]

Careful optimization of reaction conditions, including pH, temperature, and reagent concentration, is crucial to maximize cysteine specificity and minimize these undesired side reactions.[8][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in protein modification experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₄INO | [2][4] |

| Molar Mass | 184.964 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 94 °C | [2] |

| Mass Increase upon Cysteine Modification | +57.021 Da (Carbamidomethylation) | [9][10] |

Table 2: Comparative Reactivity and Side Reactions of Alkylating Agents

| Alkylating Agent | Primary Target | Relative Reactivity with Cysteine | Common Side Reactions | Reference |

| This compound (IAA) | Cysteine | High | Methionine, Histidine, Lysine, N-terminus | [4][9][15] |

| Iodoacetic Acid (IAA) | Cysteine | High | Similar to IAA, introduces a negative charge | [15][16] |

| N-ethylmaleimide (NEM) | Cysteine | High | More selective for thiols than iodoacetamides | [5][7] |

| 4-vinylpyridine | Cysteine | Moderate | Less common side reactions reported | [14] |

| Acrylamide | Cysteine | Lower | Can polymerize | [15][17] |

Table 3: Second-Order Rate Constants for Cysteine Modification

| Reagent | Protein/Peptide | pH | Rate Constant (M⁻¹ min⁻¹) | Reference |

| Iodoacetamide | Free Cysteine | 7.0 | 36 | [18] |

| N-phenyl iodoacetamide | Free Cysteine | 7.0 | 110 | [18] |

| Iodoacetamide | E. coli Thioredoxin | 7.0 | Not specified, but used for pKa determination | [18] |

Key Applications in Protein Research

Sample Preparation for Mass Spectrometry

A primary application of this compound is in bottom-up proteomics workflows.[19] Before enzymatic digestion (e.g., with trypsin), proteins are denatured and their disulfide bonds are reduced, typically with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[15][20] this compound is then added to alkylate the newly exposed cysteine residues. This irreversible modification prevents the disulfide bonds from reforming, which would otherwise complicate protein digestion and subsequent peptide analysis by mass spectrometry.[1][3][10]

Chemical Cross-Linking

Homobifunctional derivatives of iodoacetamide can be synthesized to act as cross-linking agents.[21] These reagents possess two iodoacetyl groups, enabling them to covalently link two cysteine residues that are in close proximity within a protein or between interacting proteins. This approach is valuable for studying protein quaternary structure and identifying protein-protein interaction interfaces.

Affinity Labeling and Active Site Mapping

This compound and its analogs can be used as affinity labels to identify and characterize the active sites of enzymes, particularly those that utilize a cysteine residue for catalysis.[4] By covalently modifying the active site cysteine, this compound can irreversibly inhibit the enzyme.[2][4][22] Subsequent analysis, such as peptide mapping, can pinpoint the exact location of the modification, providing insights into the enzyme's active site architecture.[1]

Quantitative Cysteine Reactivity Profiling

Isotopically labeled versions of this compound, such as those containing deuterium (¹³C or ¹⁵N), are powerful tools for quantitative proteomics.[18][23][24] In a typical experiment, two different cell or tissue samples (e.g., treated vs. untreated) are labeled with "light" and "heavy" iodoacetamide, respectively. The samples are then mixed, digested, and analyzed by mass spectrometry. The relative abundance of the light and heavy isotopes in cysteine-containing peptides provides a precise measure of the change in cysteine reactivity or accessibility between the two conditions.[24] This technique is particularly useful for studying redox-based cell signaling, where the oxidation state of cysteine residues is altered.

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometric analysis.[20][25][26]

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

-

This compound (IAA) stock solution (e.g., 500 mM in water, freshly prepared and protected from light)

-

Quenching solution (e.g., 500 mM DTT)

-

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

Procedure:

-

Reduction: Add DTT to the protein solution to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add freshly prepared IAA solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over DTT). Incubate in the dark at room temperature for 30-45 minutes.

-

Quenching: Add DTT to the reaction mixture to a final concentration of 5-10 mM to quench any unreacted IAA. Incubate at room temperature for 15 minutes.

-

Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.

-

The sample is now ready for enzymatic digestion.

Protocol 2: Cysteine pKa Determination using this compound

This protocol outlines a method to determine the pKa of specific cysteine residues in a protein by measuring the rate of modification by this compound at different pH values. The underlying principle is that the more nucleophilic thiolate form of cysteine is significantly more reactive towards IAA than the protonated thiol.[18]

Materials:

-

Purified protein of interest

-

A series of buffers with pH values ranging from ~5.0 to 9.0 (e.g., citrate, phosphate, Tris, borate)

-

This compound (IAA) stock solution

-

Quenching solution (e.g., 2-mercaptoethanol)

-

Equipment for analyzing the extent of modification (e.g., mass spectrometer, spectrophotometer)

Procedure:

-

Protein Preparation: Prepare aliquots of the protein in each of the different pH buffers.

-

Reaction Initiation: To each aliquot, add a known concentration of IAA to initiate the alkylation reaction.

-

Time-Course Sampling: At various time points, withdraw a small aliquot from each reaction and immediately add a quenching agent to stop the reaction.

-

Analysis of Modification: Analyze the extent of cysteine modification in each quenched sample. This can be done by intact protein mass spectrometry to measure the mass shift, or by peptide mapping to quantify the modification of specific cysteine-containing peptides.

-

Data Analysis: For each pH value, plot the extent of modification as a function of time and determine the initial reaction rate.

-

pKa Calculation: Plot the observed reaction rates against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the cysteine residue.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Standard proteomics workflow for protein reduction, alkylation, and digestion.

Caption: Workflow for quantitative cysteine reactivity profiling using isotopic this compound.

Caption: Irreversible inhibition of a cysteine-dependent enzyme by this compound.

Conclusion and Future Perspectives

This compound remains a fundamental and versatile tool in the protein scientist's arsenal. Its reliability in preventing disulfide bond formation has made it an integral part of modern proteomics workflows. Furthermore, its application in more sophisticated techniques, such as quantitative cysteine profiling and active site mapping, continues to provide profound insights into protein function, regulation, and drug-protein interactions.

As mass spectrometry technologies continue to advance in sensitivity and resolution, the precise information gleaned from this compound-based modifications will become even more valuable. The development of novel, multifunctional iodoacetamide-based probes, perhaps incorporating photo-cross-linking moieties or other reporter groups, will likely expand the applications of this classic reagent into new frontiers of protein research. For professionals in drug development, harnessing the power of this compound to understand target protein structure and enzyme mechanisms will continue to be a critical component of rational drug design and discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. mpbio.com [mpbio.com]

- 5. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. thermofisher.com [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 17. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpt.com [jpt.com]

- 20. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 21. A homobifunctional rhodamine for labeling proteins with defined orientations of a fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MEROPS - the Peptidase Database [ebi.ac.uk]

- 23. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 26. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Iodoacetamide in Preventing Disulfide Bond Formation: A Technical Guide

Introduction

In the intricate landscape of protein chemistry and proteomics, the precise control over protein structure is paramount for elucidating function. The cysteine residue, with its reactive thiol group (-SH), plays a pivotal role in protein folding, stability, and function through the formation of disulfide bonds (-S-S-). However, the propensity of free cysteine residues to oxidize and form non-native disulfide bonds during sample preparation and analysis can introduce experimental artifacts, leading to misinterpretation of data. To mitigate this, alkylating agents are employed to irreversibly block the thiol group. This technical guide provides an in-depth exploration of iodoacetamide (IAM), a widely used alkylating agent, in preventing disulfide bond formation. While the structurally similar diiodoacetamide also functions as a cysteine alkylating agent, iodoacetamide is more commonly utilized and extensively documented in scientific literature.

The fundamental mechanism of action for iodoacetamide involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the electrophilic carbon atom of iodoacetamide. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine residue and preventing its participation in disulfide bond formation. This process is known as carbamidomethylation.

Mechanism of Cysteine Alkylation by Iodoacetamide

The alkylation of cysteine residues by iodoacetamide is a well-characterized SN2 reaction. The reaction is highly dependent on the pH of the buffer system. For the reaction to proceed efficiently, the thiol group of the cysteine residue must be in its deprotonated, thiolate form (Cys-S⁻), which is a much stronger nucleophile than the protonated thiol (Cys-SH). The pKa of the cysteine thiol group is approximately 8.3. Therefore, maintaining a pH between 7.5 and 8.5 ensures a sufficient concentration of the reactive thiolate anion, promoting efficient alkylation.

It is crucial to perform the alkylation step in the dark, as iodoacetamide is light-sensitive and can degrade, leading to the formation of iodine, which can react with other amino acid residues such as tyrosine, histidine, and tryptophan.

Quantitative Data for Optimal Alkylation

The efficiency of the alkylation reaction is influenced by several factors, including the concentration of iodoacetamide, incubation time, temperature, and the presence of reducing agents. The following table summarizes typical quantitative parameters for the use of iodoacetamide in proteomics workflows.

| Parameter | Recommended Value/Range | Notes |

| Iodoacetamide Concentration | 10-50 mM | A 2-5 fold molar excess over the reducing agent is commonly used. |

| Incubation Time | 20-30 minutes | Longer incubation times may increase the risk of non-specific modifications. |

| Temperature | Room Temperature (20-25°C) | Performing the reaction at elevated temperatures can accelerate the reaction but also increases the risk of side reactions. |

| pH | 7.5 - 8.5 | Optimal for maintaining the cysteine thiol in its reactive thiolate form. |

| Light Conditions | Dark | Iodoacetamide is light-sensitive and should be protected from light to prevent degradation and non-specific reactions. |

| Reducing Agent | DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine) | A reducing agent must be used prior to alkylation to reduce existing disulfide bonds, ensuring all cysteines are available for alkylation. |

Experimental Protocols

Protocol 1: Alkylation of Proteins in Solution for Mass Spectrometry Analysis

This protocol outlines the standard procedure for reducing and alkylating protein samples in solution prior to enzymatic digestion for mass spectrometry-based proteomics.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Dithiothreitol (DTT) stock solution (e.g., 1 M)

-

Iodoacetamide (IAM) stock solution (e.g., 1 M, freshly prepared in buffer)

-

Urea or Guanidine HCl (for denaturation)

-

Incubator/Thermomixer

Procedure:

-

Denaturation and Reduction:

-

To the protein sample, add Urea to a final concentration of 8 M or Guanidine HCl to a final concentration of 6 M to denature the proteins.

-

Add DTT to a final concentration of 10 mM to reduce the disulfide bonds.

-

Incubate the sample at 56°C for 30 minutes.

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

In the dark, add freshly prepared IAM stock solution to the sample to a final concentration of 20-25 mM.

-

Incubate the sample at room temperature in the dark for 30 minutes.

-

-

Quenching (Optional but Recommended):

-

To quench the excess IAM, add DTT to a final concentration of 10 mM.

-

Incubate at room temperature for 15 minutes.

-

-

Sample Cleanup and Digestion:

-

The sample is now ready for buffer exchange (to remove denaturant and excess reagents) and subsequent enzymatic digestion (e.g., with trypsin).

-

Protocol 2: In-Gel Reduction and Alkylation of Proteins from SDS-PAGE

This protocol is used for proteins that have been separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Excised protein band from a Coomassie-stained SDS-PAGE gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM Ammonium Bicarbonate)

-

Reduction solution (10 mM DTT in 50 mM Ammonium Bicarbonate)

-

Alkylation solution (55 mM IAM in 50 mM Ammonium Bicarbonate, freshly prepared)

-

Acetonitrile (ACN)

-

Ammonium Bicarbonate (50 mM)

Procedure:

-

Destaining:

-

Wash the excised gel piece with water.

-

Add destaining solution and incubate until the Coomassie blue stain is removed. Dehydrate the gel piece with 100% ACN and dry completely in a vacuum centrifuge.

-

-

Reduction:

-

Rehydrate the dried gel piece in reduction solution (10 mM DTT in 50 mM Ammonium Bicarbonate).

-

Incubate at 56°C for 45 minutes.

-

Cool to room temperature and remove the reduction solution.

-

-

Alkylation:

-

In the dark, add the alkylation solution (55 mM IAM in 50 mM Ammonium Bicarbonate) to the gel piece, ensuring it is fully submerged.

-

Incubate at room temperature in the dark for 30 minutes.

-

Remove the alkylation solution.

-

-

Washing and Digestion:

-

Wash the gel piece with 50 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN.

-

Dry the gel piece completely.

-

The protein in the gel is now ready for in-gel digestion with a protease like trypsin.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical mechanism of cysteine alkylation and a typical experimental workflow in proteomics where this reaction is a critical step.

Caption: Mechanism of cysteine alkylation by iodoacetamide.

Caption: A typical proteomics sample preparation workflow.

Conclusion

The alkylation of cysteine residues with iodoacetamide is an indispensable step in many proteomics and protein chemistry workflows. By irreversibly modifying the thiol group, iodoacetamide effectively prevents the formation of unwanted disulfide bonds, thereby ensuring the fidelity of downstream analyses such as mass spectrometry. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and awareness of the critical parameters are essential for achieving complete and specific alkylation. The protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to maintain sample integrity and obtain high-quality, reproducible results.

Diiodoacetamide's Reactivity with Sulfhydryl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodoacetamide is a halogenated acetamide derivative that serves as a potent alkylating agent, demonstrating significant reactivity towards nucleophilic functional groups. Of particular importance in biological systems is its reaction with the sulfhydryl (thiol) groups of cysteine residues in proteins and small molecules like glutathione. This irreversible modification has made this compound and its monofunctional analog, iodoacetamide, invaluable tools in proteomics, enzyme inhibition studies, and drug development. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with sulfhydryl groups, including its reaction mechanism, kinetics, specificity, and practical applications. Detailed experimental protocols and visual representations of relevant pathways and workflows are provided to aid researchers in harnessing the utility of this versatile reagent.

Core Principles of Reactivity

The fundamental reaction between this compound and a sulfhydryl group is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated thiol (thiolate anion, -S⁻) acts as the nucleophile, attacking one of the electrophilic α-carbons of this compound and displacing an iodide ion, which is an excellent leaving group. This results in the formation of a stable, covalent thioether bond.

The reactivity of this compound is significantly influenced by several factors:

-

pH: The reaction rate is highly dependent on the pH of the medium. The pKa of the sulfhydryl group of cysteine is approximately 8.5. At physiological pH (~7.4), a fraction of the thiol groups exists in the more reactive thiolate form. As the pH increases towards and above the pKa, the concentration of the thiolate anion increases, leading to a significant acceleration of the alkylation reaction. Optimal reactivity is generally observed in the pH range of 8.0-8.5.[1][2]

-

Accessibility of the Sulfhydryl Group: In proteins, the reactivity of a specific cysteine residue is governed by its local microenvironment. Solvent accessibility, steric hindrance, and the presence of nearby charged or polar residues can either enhance or diminish the nucleophilicity of the thiol group.

-

Specificity: While highly reactive towards sulfhydryl groups, this compound is not entirely specific. At higher pH values, in the absence of accessible thiols, or with prolonged incubation times, it can also react with other nucleophilic amino acid side chains, including the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine, as well as the N-terminal α-amino group of proteins.[3]

Quantitative Data on Reactivity

Quantitative kinetic data for the reaction of this compound with sulfhydryl groups is not extensively available in the public domain. However, the reactivity can be inferred from studies on the closely related and widely studied compound, iodoacetamide. The following tables summarize key kinetic parameters for the reaction of iodoacetamide with common sulfhydryl-containing molecules. It is important to note that this compound, possessing two reactive sites, may exhibit more complex kinetic behavior.

Table 1: Second-Order Rate Constants for the Reaction of Iodoacetamide with Sulfhydryl Compounds

| Sulfhydryl Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Cysteine | 0.6 | 7.0 | 23 | [4] |

| Thioredoxin (Cys-32) | 107 | 7.2 | Not Specified |

Note: The reactivity of iodoacetamide is significantly higher with the more nucleophilic thiolate anion. The apparent second-order rate constant will therefore increase with pH.

Table 2: Factors Influencing the Alkylation Reaction with Iodoacetamide

| Factor | Effect on Reaction Rate | Optimal Condition | Notes |

| pH | Increases with increasing pH | 8.0 - 8.5 | Balances high reactivity with minimizing side reactions. |

| Temperature | Increases with increasing temperature | Room Temperature to 37°C | Higher temperatures can lead to protein denaturation and increased side reactions. |

| Reagent Concentration | Increases with higher concentration of either reactant | Molar excess of iodoacetamide over thiol | Ensures complete alkylation of available sulfhydryl groups. |

| Presence of Reducing Agents | Can compete with target thiols for alkylation | Must be removed prior to alkylation | DTT and β-mercaptoethanol contain free thiols. TCEP is a non-thiol reducing agent. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of iodoacetamide, which can be adapted for use with this compound.

Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol is designed for the complete reduction and alkylation of cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample (e.g., purified protein, cell lysate)

-

Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 200 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) in water

-

Alkylation Reagent: 500 mM Iodoacetamide (or this compound) in water (prepare fresh and protect from light)

-

Quenching Reagent: 200 mM DTT in water

-

Ammonium Bicarbonate (AmBic) solution: 50 mM, pH 8.0

-

Trypsin solution (e.g., 0.5 µg/µL in 50 mM AmBic)

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-10 mg/mL.

-

Vortex thoroughly to ensure complete solubilization.

-

-

Reduction of Disulfide Bonds:

-

Add the reducing agent (DTT to a final concentration of 10 mM, or TCEP to 20 mM).

-

Incubate at 37°C for 1 hour with gentle shaking.

-

-

Alkylation of Sulfhydryl Groups:

-

Cool the sample to room temperature.

-

Add the freshly prepared iodoacetamide solution to a final concentration of 25-30 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching of Excess Alkylating Reagent:

-

Add DTT to a final concentration of 10 mM to quench any unreacted iodoacetamide.

-

Incubate at room temperature for 15 minutes.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with 50 mM AmBic to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity.

-

-

Enzymatic Digestion:

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate at 37°C overnight.

-

-

Sample Cleanup:

-

Acidify the reaction with formic acid or trifluoroacetic acid to a final concentration of 0.1-1% to stop the digestion.

-

Proceed with sample cleanup using C18 solid-phase extraction to remove salts and detergents before mass spectrometry analysis.

-

Protocol 2: Kinetic Analysis of this compound Reactivity using the DTNB Assay

This protocol allows for the determination of the reaction rate of this compound with a sulfhydryl-containing compound by monitoring the disappearance of free thiols using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

-

This compound solution of known concentration

-

Sulfhydryl-containing compound (e.g., L-cysteine, glutathione) solution of known concentration

-

Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4 (or other desired pH)

-

DTNB Solution: 10 mM DTNB in Reaction Buffer

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a standard curve for the sulfhydryl compound:

-

Prepare a series of known concentrations of the sulfhydryl compound in the Reaction Buffer.

-

To each standard, add a fixed amount of DTNB solution and measure the absorbance at 412 nm.

-

Plot absorbance versus concentration to generate a standard curve. The molar extinction coefficient of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[5]

-

-

Kinetic Measurement:

-

In a cuvette, mix the sulfhydryl compound (at a known concentration, e.g., 100 µM) in Reaction Buffer.

-

Initiate the reaction by adding a known concentration of this compound (e.g., 1 mM).

-

At various time points, withdraw an aliquot of the reaction mixture and add it to a solution containing DTNB.

-

Immediately measure the absorbance at 412 nm.

-

-

Data Analysis:

-

Using the standard curve, convert the absorbance values to the concentration of remaining free sulfhydryl groups at each time point.

-

Plot the concentration of the sulfhydryl compound versus time.

-

The initial rate of the reaction can be determined from the initial slope of this curve.

-

To determine the second-order rate constant (k₂), perform the experiment under pseudo-first-order conditions where the concentration of this compound is in large excess (e.g., >10-fold) over the sulfhydryl compound. The observed rate constant (k_obs) can be obtained by fitting the data to a single exponential decay. The second-order rate constant is then calculated as k₂ = k_obs / [this compound].

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Deubiquitinating Enzymes (DUBs)

This compound, as a cysteine-reactive compound, can irreversibly inhibit deubiquitinating enzymes (DUBs), many of which are cysteine proteases. This inhibition can have significant downstream effects on cellular signaling pathways that are regulated by ubiquitination. For example, inhibition of a DUB that normally removes ubiquitin from a target protein can lead to the accumulation of the ubiquitinated form of that protein, often targeting it for proteasomal degradation or altering its activity or localization.

Caption: Inhibition of a deubiquitinating enzyme (DUB) by this compound.

Experimental Workflow: Proteomic Identification of this compound Targets

This workflow outlines the steps to identify proteins that are targeted by a this compound-based probe in a complex biological sample, a common approach in chemoproteomics.

Caption: Workflow for identifying protein targets of this compound.

Applications in Research and Drug Development

The reactivity of this compound with sulfhydryl groups underpins its utility in several key areas of biomedical research and drug development:

-

Proteomics: this compound and its derivatives are widely used to irreversibly block cysteine residues after reduction of disulfide bonds. This prevents the re-formation of disulfide bridges and ensures that proteins are fully denatured, leading to more efficient enzymatic digestion and improved sequence coverage in mass spectrometry-based proteomics. Isotopically labeled versions of iodoacetamide are also used for quantitative proteomics studies.

-

Enzyme Inhibition: As potent and irreversible inhibitors of cysteine proteases, such as caspases, cathepsins, and deubiquitinating enzymes, iodoacetamides are valuable tools for studying the roles of these enzymes in cellular processes. This inhibitory activity also makes them starting points for the development of therapeutic agents targeting these enzymes.

-

Drug Development: The covalent modification of cysteine residues is an increasingly important strategy in drug design. By targeting a specific cysteine residue in a protein of interest, it is possible to develop highly potent and selective covalent inhibitors. This compound can be used as a reactive scaffold or as a tool to identify accessible and reactive cysteines in a target protein that could be amenable to covalent drug targeting.

Conclusion

This compound is a powerful tool for the modification of sulfhydryl groups in proteins and other biological molecules. Its reactivity, governed by factors such as pH and the local environment of the thiol group, allows for the irreversible alkylation of cysteine residues. While specific kinetic data for this compound remains limited, its behavior can be largely inferred from its well-characterized analog, iodoacetamide. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, from fundamental proteomics workflows to the exploration of novel therapeutic strategies. A thorough understanding of its reactivity and potential for off-target effects is crucial for the successful application of this versatile reagent.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

Understanding the Alkylating Properties of Diiodoacetamide: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive technical guide on the alkylating properties of haloacetamides, with a specific focus on the well-characterized reagent, iodoacetamide. Due to a scarcity of published research on diiodoacetamide, this guide utilizes the extensive data available for iodoacetamide as a primary reference point to infer the potential characteristics and applications of this compound. Researchers should consider the information presented here as a foundational resource and a starting point for the empirical validation of this compound's specific reactivity and experimental parameters.

Introduction to this compound and its Alkylating Potential

This compound (C₂H₃I₂NO) is a halogenated derivative of acetamide. Like other haloacetamides, it is expected to function as an alkylating agent, a class of compounds that covalently modify nucleophilic functional groups in biological molecules.[1] The primary interest in such reagents within biochemical and pharmaceutical research lies in their ability to selectively target specific amino acid residues in proteins, most notably cysteine.[2][3] This targeted modification is instrumental in various applications, including proteomics, enzyme inhibition studies, and drug development.[4][5]

While iodoacetamide is a widely used and extensively documented cysteine alkylating agent, this compound remains a less explored molecule.[4] The presence of a second iodine atom on the alpha-carbon is anticipated to significantly influence its electrophilicity and, consequently, its reactivity and specificity towards nucleophiles. This guide will delve into the fundamental principles of alkylation by haloacetamides, drawing heavily on the established knowledge of iodoacetamide to provide a theoretical and practical framework for researchers interested in the potential applications of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings. For a comparative perspective, the properties of the more common iodoacetamide are also presented.

| Property | This compound | Iodoacetamide |

| Chemical Formula | C₂H₃I₂NO | C₂H₄INO[1] |

| Molecular Weight | 310.86 g/mol | 184.96 g/mol [1] |

| Appearance | - | White to off-white crystalline solid[4] |

| Solubility | - | Soluble in water, ethanol, and acetone[6] |

| Purity | - | Typically >98% for research grade[6] |

Data for this compound is limited. Properties are inferred based on its structure.

The Alkylating Mechanism of Haloacetamides

The alkylating activity of haloacetamides like iodoacetamide, and presumably this compound, is centered on the electrophilic nature of the α-carbon atom bonded to the halogen(s). The primary target for this alkylation in a biological context is the highly nucleophilic thiol group (-SH) of cysteine residues.[2]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the deprotonated thiol group (thiolate anion, -S⁻), which is more nucleophilic than the protonated form, attacks the α-carbon, displacing the iodide leaving group. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue.[4]

Reactivity and Specificity

The reactivity of haloacetamides is influenced by the nature of the halogen, with the general trend being I > Br > Cl.[7] Therefore, iodoacetamide is more reactive than its bromo and chloro counterparts. It is reasonable to hypothesize that this compound would be even more reactive than iodoacetamide due to the increased electrophilicity of the α-carbon, a consequence of the electron-withdrawing effects of two iodine atoms.

While cysteine is the primary target, iodoacetamide has been shown to react with other nucleophilic amino acid residues, especially at higher concentrations, longer incubation times, or non-optimal pH.[8][9] This can lead to off-target modifications and should be a consideration when designing experiments.

| Amino Acid Residue | Functional Group | Potential for Alkylation by Iodoacetamide |

| Cysteine | Thiol (-SH) | High (Primary Target)[4] |

| Histidine | Imidazole | Moderate, slower than cysteine[6][10] |

| Lysine | ε-Amino (-NH₂) | Low, but possible at higher pH[5] |

| Methionine | Thioether (-S-CH₃) | Possible, can lead to artifacts in mass spectrometry[11] |

| Aspartic Acid | Carboxyl (-COOH) | Low, but reported[5] |

| Glutamic Acid | Carboxyl (-COOH) | Low, but reported[5] |

| Tyrosine | Phenol (-OH) | Very low[8] |

| N-terminus | α-Amino (-NH₂) | Possible, especially with excess reagent[8] |

Experimental Protocols for Protein Alkylation

The following are generalized protocols for protein alkylation using iodoacetamide, which can be adapted as a starting point for experiments with this compound. It is crucial to optimize concentrations, incubation times, and quenching conditions for this compound due to its potentially higher reactivity.

In-Solution Alkylation for Proteomics

This protocol is standard for preparing protein samples for mass spectrometry analysis.

Materials:

-

Protein sample

-

Lysis/denaturation buffer (e.g., 8 M urea or 6 M guanidinium hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))

-

Alkylating agent (iodoacetamide or this compound)

-

Quenching reagent (e.g., DTT)

-

Protease (e.g., trypsin)

Procedure:

-

Denaturation and Reduction:

-

Solubilize the protein sample in the denaturation buffer.

-

Add the reducing agent to a final concentration of 5-10 mM.

-

Incubate for 30-60 minutes at 37-56°C.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the alkylating agent to a final concentration of 15-20 mM (a 2-4 fold excess over the reducing agent).

-

Incubate for 30 minutes at room temperature in the dark (haloacetamides are light-sensitive).

-

-

Quenching:

-

Add the reducing agent again to quench any unreacted alkylating agent.

-

-

Sample Preparation for Digestion:

-

Dilute the sample to reduce the concentration of the denaturant (e.g., < 1 M urea for trypsin).

-

-

Enzymatic Digestion:

-

Add protease and incubate overnight at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

-

-

Desalting and Mass Spectrometry:

-

Acidify the sample to stop the digestion and desalt the peptides before analysis by mass spectrometry.

-

In-Gel Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.

Procedure:

-

Excision and Destaining:

-

Excise the protein band of interest from the gel.

-

Destain the gel piece with a suitable destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate).

-

-

Reduction:

-

Incubate the gel piece in a solution of 10 mM DTT in 100 mM ammonium bicarbonate for 30-60 minutes at 56°C.

-

-

Alkylation:

-

Remove the DTT solution and add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Washing and Digestion:

-

Remove the alkylation solution and wash the gel piece with 100 mM ammonium bicarbonate and then with acetonitrile.

-

Dry the gel piece and proceed with in-gel enzymatic digestion.

-

Applications in Research and Drug Development

The ability of haloacetamides to specifically modify cysteine residues makes them invaluable tools in several areas of scientific inquiry.

-

Proteomics and Peptide Mapping: Alkylation of cysteines is a standard step in bottom-up proteomics to prevent the reformation of disulfide bonds after reduction.[5] This ensures that proteins are fully denatured and accessible to proteases, leading to more complete digestion and improved peptide identification by mass spectrometry.[5]

-

Enzyme Inhibition: Many enzymes, particularly cysteine proteases and phosphatases, have a critical cysteine residue in their active site.[10][12] Irreversible alkylation of this residue by a haloacetamide can lead to complete and permanent inhibition of the enzyme.[4] This makes these compounds useful as probes to study enzyme function and as potential starting points for the development of therapeutic inhibitors.

-

Structural Biology: Cysteine alkylation can be used to probe the accessibility of cysteine residues within a protein's three-dimensional structure.[13] By comparing the reactivity of cysteines in different conformational states, researchers can gain insights into protein folding and dynamics.

-

Drug Development: The development of covalent inhibitors is a growing area in drug discovery. By attaching a reactive "warhead" like a haloacetamide to a molecule that specifically binds to a target protein, it is possible to create a highly potent and selective drug that forms a permanent bond with its target.

Considerations and Potential Side Reactions

While powerful, the use of haloacetamides requires careful consideration of experimental conditions to minimize off-target effects.

-

Light Sensitivity: Haloacetamides are sensitive to light, which can cause their degradation. All steps involving these reagents should be performed in the dark.

-

pH Dependence: The alkylation reaction is pH-dependent, as it requires the deprotonated thiolate form of cysteine. The reaction is typically most efficient at a pH between 7.5 and 8.5.

Impact on Signaling Pathways

The alkylating properties of haloacetamides can have significant effects on cellular signaling pathways, primarily through the inhibition of key enzymes. For example, iodoacetamide has been shown to inhibit protein tyrosine phosphatases, which are crucial regulators of signaling cascades initiated by growth factor receptors like the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR).[10] By irreversibly alkylating the active site cysteine of these phosphatases, iodoacetamide can lead to a sustained phosphorylation and activation of these receptors and their downstream signaling pathways.

Conclusion

This compound holds promise as a potentially more reactive analogue of the widely used alkylating agent, iodoacetamide. While a comprehensive understanding of its specific properties requires further investigation, the extensive knowledge base for iodoacetamide provides a robust framework for its initial application. By carefully considering the principles of haloacetamide chemistry, reactivity, and potential side reactions, researchers can begin to explore the utility of this compound in proteomics, enzyme inhibition, and drug discovery. The protocols and data presented in this guide, though primarily based on iodoacetamide, offer a valuable starting point for the development of optimized experimental conditions for this promising research tool.

References

- 1. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodoacetamide, Alkylating agent (CAS 144-48-9) | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mpbio.com [mpbio.com]

- 11. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MEROPS - the Peptidase Database [ebi.ac.uk]

- 13. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Diiodoacetamide and its Analogs in Ubiquitin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of diiodoacetamide and its more commonly used analog, iodoacetamide (IAA), in the field of ubiquitin research. While this compound itself is less frequently cited, the principles of cysteine alkylation by iodo-containing compounds are fundamental to several key techniques for studying the ubiquitin system. This guide will cover the use of these reagents as inhibitors of ubiquitin-processing enzymes, their role in quantitative proteomics workflows, and their incorporation into activity-based probes.

Core Principles: Cysteine Alkylation by Iodoacetamide

Iodoacetamide and its derivatives are alkylating agents that readily react with nucleophilic residues on proteins.[1] Under slightly alkaline conditions, they exhibit high reactivity towards the thiol group of cysteine residues.[2][3] This irreversible reaction forms a stable carbamidomethyl-cysteine adduct, effectively blocking the cysteine's biological activity.[4] Many enzymes in the ubiquitin system, particularly deubiquitinases (DUBs), rely on a catalytic cysteine in their active site to function.[5] By targeting this residue, iodoacetamide acts as a potent, irreversible inhibitor of most cysteine-based DUBs.[1][6]

Applications of Iodoacetamide in Ubiquitin Research

Inhibition of Deubiquitinase (DUB) Activity

A primary application of iodoacetamide is as a broad-spectrum inhibitor of DUBs in cell lysates. During the preparation of samples for ubiquitination analysis, it is crucial to preserve the ubiquitination status of proteins. DUBs present in the lysate can rapidly remove ubiquitin chains, leading to an underestimation of in vivo ubiquitination levels. The addition of iodoacetamide to lysis buffers effectively quenches DUB activity by alkylating their catalytic cysteine, thus preserving the ubiquitin signal for downstream applications like Western blotting or mass spectrometry.[1][6]

Quantitative Data Summary

While specific IC50 values for this compound against a broad panel of DUBs are not extensively documented in readily available literature, iodoacetamide is generally used at concentrations sufficient for complete and rapid inhibition of cysteine-based DUBs in cell lysates. Its application in quantitative proteomics is well-established, though with important caveats.

| Application | Reagent | Typical Concentration | Purpose | Key Considerations |

| DUB Inhibition in Lysates | Iodoacetamide | 5-20 mM | To preserve the ubiquitination state of proteins by inhibiting DUB activity. | Should be added to lysis buffer immediately before use. Incompatible with DTT and other reducing agents. |

| Proteomics Sample Preparation | Iodoacetamide | 10-55 mM | To alkylate reduced cysteine residues, preventing disulfide bond reformation before mass spectrometry. | Can create a +57 Da modification on lysine residues that mimics the di-glycine remnant of ubiquitination, leading to false positives.[7][8] |

| Cysteine Reactivity Profiling | Iodoacetamide-alkyne probes | Varies | To label reactive cysteine residues for subsequent identification and quantification by mass spectrometry. | Provides a powerful tool for identifying functionally important cysteines in the ubiquitin proteome.[9][10] |

Experimental Protocols

Protocol for DUB Inhibition in Cell Lysates for Western Blot Analysis

-

Prepare Lysis Buffer: A typical RIPA buffer can be supplemented with a cocktail of protease and phosphatase inhibitors. Immediately before use, add iodoacetamide to a final concentration of 10-20 mM.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse with the iodoacetamide-containing lysis buffer on ice for 20-30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer. Do not add reducing agents like DTT or β-mercaptoethanol until after the iodoacetamide incubation is complete, as they will quench the iodoacetamide. For standard Western blotting, the reducing agent is added with the sample buffer.

-

Western Blotting: Proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection with antibodies against your protein of interest or ubiquitin.

Conceptual Protocol for Cysteine-Reactivity Profiling using an Iodoacetamide-Alkyne Probe

-

Cell Culture and Treatment: Grow cells under desired conditions and apply any experimental treatments.

-

Lysis: Lyse cells in a buffer compatible with subsequent click chemistry, often a denaturing buffer to expose cysteine residues.

-

Probe Labeling: Add the iodoacetamide-alkyne probe to the lysate and incubate for a specific time to allow for the labeling of reactive cysteine residues.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle on the probe.

-

Enrichment/Detection:

-

If a biotin tag was used, enrich the labeled proteins using streptavidin beads.

-

If a fluorescent tag was used, visualize the labeled proteins by in-gel fluorescence scanning.

-

-

Mass Spectrometry Analysis: For biotin-enriched samples, digest the proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific cysteine residues that were modified.

Visualizations

Signaling Pathways and Experimental Workflows

The Ubiquitination Cascade

References

- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 2. ubpbio.com [ubpbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Diiodoacetamide as a Probe for Active Site Cysteines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique nucleophilicity of the cysteine thiol group makes it a critical player in protein structure, function, and regulation. Consequently, the ability to selectively target and modify cysteine residues is a cornerstone of modern biochemical and proteomics research. Diiodoacetamide (DIAMIDE), and its more commonly utilized analog iodoacetamide (IAM), are powerful alkylating agents that serve as indispensable tools for probing the reactivity and functional significance of active site cysteines. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound and iodoacetamide as cysteine-reactive probes. We delve into their mechanism of action, detail their application in proteomics and drug discovery, provide structured quantitative data, and offer detailed experimental protocols for their use.

Introduction: The Significance of Cysteine Residues

Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. The reactivity of this thiol group, particularly its propensity to exist as a highly nucleophilic thiolate anion (S-) at physiological pH, underpins its diverse biological roles.[1][2] Active site cysteines are frequently involved in:

-

Enzyme Catalysis: Acting as potent nucleophiles in a variety of enzymatic reactions.

-

Redox Signaling: Serving as sensors and transducers of cellular redox signals through reversible oxidative modifications.[3][4][5][6]

-

Structural Integrity: Forming disulfide bonds that stabilize protein tertiary and quaternary structures.

-

Metal Coordination: Binding to metal ions in metalloproteins.

The pivotal role of cysteine residues in these processes makes them attractive targets for chemical probes designed to elucidate protein function and for the development of novel therapeutics.

Mechanism of Action: Alkylation of Cysteine Residues

This compound and iodoacetamide are haloacetamide compounds that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction. The primary target for these reagents in a biological context is the deprotonated thiol group (thiolate) of cysteine residues.

The reaction proceeds as follows:

-

The cysteine thiol group, with a pKa typically around 8.5, can be deprotonated to the more reactive thiolate anion under neutral to alkaline conditions.

-

The nucleophilic thiolate attacks the electrophilic carbon atom adjacent to the iodine atom in this compound or iodoacetamide.

-

This results in the displacement of the iodide ion and the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide moiety of the probe.

This irreversible alkylation effectively "caps" the cysteine residue, preventing it from participating in its normal biological functions, such as disulfide bond formation or enzymatic catalysis.[7]

A Note on this compound vs. Iodoacetamide:

While this guide focuses on the principles of using haloacetamides for cysteine probing, it is important to note that the vast majority of published research utilizes iodoacetamide (IAM), which contains a single iodine atom. This compound, with two iodine atoms, is expected to have similar reactivity but may exhibit different reaction kinetics. However, detailed comparative studies and specific applications of this compound are not as extensively documented in the scientific literature. The principles and protocols outlined in this guide are largely based on the well-established use of iodoacetamide and are expected to be broadly applicable to this compound with minor modifications.

Applications in Research and Drug Discovery

The ability of this compound and iodoacetamide to selectively and irreversibly modify cysteine residues has led to their widespread use in a variety of research and drug discovery applications.

Proteomics and Peptide Mapping

In proteomics, the alkylation of cysteine residues is a standard step in sample preparation for mass spectrometry analysis.[8] By blocking the free thiols, these reagents prevent the formation of artificial disulfide bonds during protein denaturation and digestion, which could otherwise lead to ambiguous peptide identification.[8] Furthermore, the covalent modification introduces a known mass shift, aiding in the identification of cysteine-containing peptides.

Isotopically labeled versions of iodoacetamide, such as those containing deuterium or carbon-13, are extensively used in quantitative proteomics strategies like Isotope-Coded Affinity Tags (ICAT).[9][10] These methods allow for the relative quantification of cysteine-containing peptides between different biological samples, providing insights into changes in protein expression or post-translational modifications.[11][12]

Enzyme Inhibition and Active Site Probing

Since many enzymes rely on an active site cysteine for their catalytic activity, this compound and iodoacetamide can act as potent irreversible inhibitors.[7][13] By covalently modifying the catalytic cysteine, they permanently inactivate the enzyme. This property is valuable for:

-

Identifying Cysteine-Dependent Enzymes: Screening for enzymes that are inhibited by these reagents can suggest the presence of a catalytically important cysteine residue.

-

Determining Enzyme Mechanism: Studying the kinetics of inactivation can provide information about the reactivity and accessibility of the active site cysteine.

-

Drug Discovery: Haloacetamides can serve as a scaffold or starting point for the design of more specific and potent covalent inhibitors for therapeutic targets.[14][15][16][17][18]

Probing Cysteine Reactivity and Redox Signaling

The rate of alkylation of a particular cysteine residue by this compound or iodoacetamide is dependent on its local microenvironment, including its pKa and accessibility. This allows these probes to be used to assess the reactivity of different cysteine residues within a protein or even across the entire proteome.[1][2] This approach, often termed "cysteine reactivity profiling," can reveal functionally important cysteines that may be involved in catalysis or redox sensing.[4]

In the study of redox signaling, these probes are used to differentiate between reduced and oxidized cysteine pools.[3][19] For example, by first blocking all reduced cysteines with a "light" isotopic version of the probe, then reducing any reversibly oxidized cysteines and labeling them with a "heavy" isotopic version, researchers can quantify the extent of oxidative modification at specific sites.

Quantitative Data

The following tables summarize key quantitative data related to the use of iodoacetamide as a cysteine-reactive probe.

| Parameter | Value | Reference |

| Molecular Formula | C₂H₄INO | [7] |

| Molar Mass | 184.96 g/mol | [7] |

| Mass Shift upon Alkylation | +57.02 Da | [20] |

Table 1: Physicochemical Properties of Iodoacetamide

| Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Cysteine at pH 7 | Reference |

| Iodoacetamide | ~30 | [2] |

| N-phenyl iodoacetamide | ~200 | [1] |

Table 2: Comparative Reactivity of Iodoacetamide Derivatives

Note: The reactivity of this compound is not well-documented but is expected to be in a similar range or potentially faster than iodoacetamide due to the presence of a second electron-withdrawing iodine atom.

Experimental Protocols

The following are detailed protocols for the use of iodoacetamide in common experimental workflows. These can be adapted for use with this compound.

In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol is designed for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample (10-100 µg)

-

Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT) in water

-

Alkylating Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh and protect from light)

-

Quenching Reagent: 1 M DTT in water

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

-

Trypsin (mass spectrometry grade)

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet in 100 µL of Denaturation Buffer.

-

Vortex thoroughly to ensure complete solubilization.

-

-

Reduction:

-

Add DTT to the protein solution to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour to reduce all disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add freshly prepared IAM solution to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching:

-

Add DTT to a final concentration of 10 mM to quench the excess IAM.

-

Incubate for 15 minutes at room temperature.

-

-

Buffer Exchange and Digestion:

-

Dilute the sample with at least 4 volumes of Digestion Buffer to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

-

Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of iodoacetamide on a cysteine-dependent enzyme.

Materials:

-

Purified enzyme of interest

-

Enzyme substrate

-

Assay Buffer (optimal for enzyme activity)

-

Iodoacetamide (stock solution in a suitable solvent, e.g., DMSO or water)

-

Detection reagent (to measure product formation)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation:

-

Dilute the enzyme to the desired working concentration in Assay Buffer.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of iodoacetamide in Assay Buffer.

-

-

Incubation:

-

In a 96-well plate, add the enzyme solution to wells containing the different concentrations of iodoacetamide.

-

Include a control well with enzyme and buffer only (no inhibitor).

-

Incubate for a defined period (e.g., 30 minutes) at a constant temperature to allow for the covalent modification to occur.

-

-

Enzyme Reaction Initiation:

-

Add the enzyme substrate to all wells to initiate the enzymatic reaction.

-

-

Measurement of Enzyme Activity:

-

Measure the rate of product formation over time using a plate reader. The method of detection will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

-

-

Data Analysis:

-

Plot the enzyme activity as a function of the iodoacetamide concentration.

-

Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

-

For irreversible inhibitors, the inhibition is time-dependent, and a more detailed kinetic analysis can be performed to determine the inactivation rate constant (kinact) and the inhibitor affinity (Ki).

-

Visualizations

Signaling Pathway: Keap1-Nrf2 Redox Sensing

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its regulation is highly dependent on the redox state of specific cysteine residues in Keap1. Iodoacetamide and other cysteine-reactive probes are used to study this pathway.

Caption: The Keap1-Nrf2 signaling pathway and its modulation by oxidative stress or iodoacetamide.

Experimental Workflow: Cysteine Reactivity Profiling

This diagram illustrates a general workflow for using isotopically labeled iodoacetamide to compare cysteine reactivity between two proteome states.

Caption: A typical experimental workflow for quantitative cysteine reactivity profiling using isotopic iodoacetamide.

Conclusion

This compound and its extensively studied analog, iodoacetamide, are indispensable chemical probes for the investigation of active site cysteines. Their ability to selectively and irreversibly alkylate cysteine thiols provides a powerful means to explore protein function, map proteomes, identify enzyme mechanisms, and discover novel drug candidates. The methodologies and principles detailed in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively leverage these reagents in their pursuit of scientific discovery. As our understanding of the nuanced roles of cysteine residues in health and disease continues to grow, the application of such chemical probes will undoubtedly remain at the forefront of biochemical and biomedical research.

References

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative stress, thiol redox signaling methods in epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of mechanisms of redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redox Signaling and Cardiovascular Disease: New Paradigms and discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 8. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide | MDPI [mdpi.com]

- 13. mpbio.com [mpbio.com]

- 14. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. IodoTMT-labeled redox proteomics reveals the involvement of oxidative post-translational modification in response to para-hydroxybenzoic acid and hydrogen peroxide stresses in poplar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Iodoacetamide in Mass Spectrometry Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the field of mass spectrometry-based proteomics, the accurate identification and quantification of proteins is paramount. A crucial step in the sample preparation workflow is the reduction and alkylation of cysteine residues. Cysteine possesses a reactive thiol (-SH) group that can form disulfide bonds (-S-S-), creating complex three-dimensional protein structures. These bonds can hinder enzymatic digestion and lead to incomplete peptide generation, ultimately compromising the depth and reliability of proteomic analysis.

To address this, disulfide bonds are first cleaved using a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Subsequently, the newly exposed thiol groups are "capped" through a process called alkylation. Iodoacetamide (IAA) is a widely used alkylating agent that covalently modifies cysteine residues, forming a stable carbamidomethyl group.[1] This modification prevents the re-formation of disulfide bonds and introduces a predictable mass shift, which is essential for accurate peptide identification by mass spectrometry.[1][2]

Principle of Cysteine Alkylation with Iodoacetamide

The alkylation of cysteine by iodoacetamide is an irreversible nucleophilic substitution reaction. The thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of iodoacetamide. This results in the formation of a stable thioether bond and the displacement of the iodine atom.[3][4] This modification adds a mass of 57.021 Da to each cysteine residue.

While highly effective for cysteine, it is important to note that iodoacetamide can, under certain conditions, lead to off-target modifications of other amino acid residues, such as methionine, lysine, and histidine, or the N-terminus of peptides.[5][6][7] Therefore, careful control of reaction conditions, such as pH and reagent concentration, is crucial to ensure specificity.[1]

Experimental Protocols

Two primary protocols are utilized for protein alkylation with iodoacetamide, depending on whether the protein sample is in solution or embedded within a polyacrylamide gel following electrophoresis.

In-Solution Protein Alkylation Protocol

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein fractions.

Materials:

-

Protein sample (10-100 µg)

-

Urea

-

Tris-HCl

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate (AmBic)

-

HPLC-grade water

-

Thermomixer or heating block

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein sample in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

-

-

Reduction:

-

Alkylation:

-

Cool the sample to room temperature.

-

Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water). Note: Iodoacetamide is light-sensitive and should be prepared fresh and kept in the dark.[1]

-

Add iodoacetamide to a final concentration of 10-20 mM.[7] A common approach is to use a 2-fold molar excess of iodoacetamide over the reducing agent.

-

Incubate at room temperature in the dark for 20-45 minutes.[4]

-

-

Quenching (Optional but Recommended):

-

To consume any unreacted iodoacetamide and prevent over-alkylation, add DTT to a final concentration of 5 mM and incubate for 15 minutes.[4]

-

-

Sample Preparation for Digestion:

-

Dilute the sample with a buffer such as 100 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M, which is compatible with most proteases (e.g., trypsin).

-

In-Gel Protein Alkylation Protocol

This protocol is used for proteins that have been separated by gel electrophoresis (e.g., SDS-PAGE).

Materials:

-

Excised protein band from a stained gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM Ammonium Bicarbonate)

-

Acetonitrile (ACN)

-

Reducing solution (e.g., 10 mM DTT in 100 mM Ammonium Bicarbonate)

-

Alkylation solution (e.g., 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate)

-

Ammonium Bicarbonate (AmBic)

-

Thermomixer or heating block

-

SpeedVac or similar vacuum centrifuge

Procedure:

-

Excision and Destaining:

-

Excise the protein band of interest from the gel and cut it into small pieces (~1x1 mm).

-

Place the gel pieces into a microcentrifuge tube.

-

Destain the gel pieces by washing with a destaining solution until the gel is clear.

-

-

Dehydration:

-

Dehydrate the gel pieces with 100% acetonitrile (ACN) for 10-15 minutes.

-

Remove the ACN and dry the gel pieces completely in a SpeedVac.

-

-

Reduction:

-